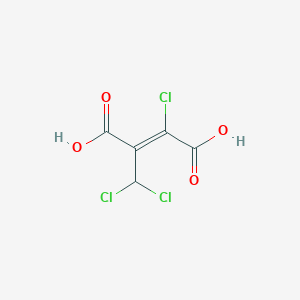

(E)-2-氯-3-(二氯甲基)-2-丁二酸

描述

Dichloromethane, also known as methylene chloride, is an organochlorine compound with the formula CH2Cl2 . It’s a colorless, volatile liquid with a chloroform-like, sweet odor and is widely used as a solvent . Dichloromethyl methyl ether is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .

Synthesis Analysis

Dichloromethane is commonly produced by chlorinating methane . The process also produces other chlorohydrocarbons like chloromethane, trichloromethane (chloroform), and tetrachloromethane (carbon tetrachloride). These are separated via distillation .Molecular Structure Analysis

The molecular structure of dichloromethane (CH2Cl2) can be found in various databases . It’s a slightly polar molecule and is miscible with many organic solvents .Chemical Reactions Analysis

Dichloromethane is used in various chemical reactions due to its properties as a solvent . It’s neither flammable nor explosive in air .Physical And Chemical Properties Analysis

Dichloromethane has a molar mass of 84.93 g/mol, a density of 1.3266 g/cm3 at 20 °C, a melting point of -96.7 °C, and a boiling point of 39.6 °C . It’s slightly soluble in water but miscible with many organic solvents .科学研究应用

遗传毒性效应

研究表明,(E)-2-氯-3-(二氯甲基)-2-丁二酸,也称为ox-EMX,表现出遗传毒性效应。使用沙门氏菌微粒体试验和SOS染色体试验的研究表明,这种化合物及其同分异构体和相关化合物可能具有诱变性(Tikkanen & Kronberg, 1990)。其他研究支持这些发现,指出氯化饮用水中存在类似MX和E-MX的致突变副产物,表明潜在的健康危害(Kronberg & Christman, 1989)。

反应性和稳定性

已对(E)-2-氯-3-(二氯甲基)-2-丁二酸与氯的反应性进行了研究,在pH 7.2的水中表现出快速反应,但在pH 3时较慢。这种反应导致致突变活性的降低,表明形成了较少致突变或非致突变产物(Långvik, Holmbom & Tikkanen, 1991)。

氯化水中的鉴定

已对氯化饮用水中(E)-2-氯-3-(二氯甲基)-2-丁二酸的鉴定和定量进行了重要研究。在各种研究中已确定其为致突变化合物,有助于氯化水的总致突变性。这些发现对公共卫生有重要影响,特别是与饮用水安全相关(Meier et al., 1987)。

对水处理的影响

在腐植水消毒过程中形成类似(E)-2-氯-3-(二氯甲基)-2-丁二酸的致突变化合物一直是研究的课题。已比较了不同消毒剂形成这些化合物的倾向,这对于了解最安全的水处理方法至关重要(Backlund, Kronberg & Tikkanen, 1988)。

安全和危害

属性

IUPAC Name |

(E)-2-chloro-3-(dichloromethyl)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMCESFYDAVNPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C(\C(=O)O)/Cl)/C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021533 | |

| Record name | (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid | |

CAS RN |

126572-80-3 | |

| Record name | (E)-2-Chloro-3-(dichloromethyl)butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126572803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-(DICHLOROMETHYL)BUTENEDIOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WWG03AFHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-2-CHLORO-3-(DICHLOROMETHYL)-BUTENEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)